molecular formula C13H14N4S B5090348 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5090348
M. Wt: 258.34 g/mol
InChI Key: PJJIBDCCVASVHS-UHFFFAOYSA-N
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Description

“3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C13H14N4S . It is a member of the heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is based on its molecular formula C13H14N4S . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Applications

Compounds containing 1,2,4-triazole have been introduced as antimicrobial agents . They have shown widespread potential pharmaceutical activity including antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Applications

1,2,4-Triazole derivatives have shown anti-inflammatory and analgesic activities . They can be used in the development of new drugs for pain management and inflammation treatment .

Anticancer Applications

1,2,4-Triazole derivatives have shown anticancer activities . They can be used in the development of new drugs for cancer treatment .

Antiviral Applications

The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds . This could potentially be applied to the synthesis of antiviral drugs using “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine”.

Material Science

Thiophene derivatives are used in the fabrication of light-emitting diodes in material science . Given the presence of a thiophene ring in “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine”, it could potentially be used in similar applications.

Mechanism of Action

Target of Action

The primary targets of 3,9-dimethyl-8,9,10,11-tetrahydro1Similar compounds have been known to exhibit antimicrobial activity , suggesting that their targets could be key enzymes or proteins in microbial organisms.

Mode of Action

Based on its antimicrobial activity , it can be hypothesized that it may interfere with essential biological processes in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.

Biochemical Pathways

Given its antimicrobial activity , it is likely that it disrupts critical biochemical pathways in microbes, leading to their death or inhibition of growth.

Pharmacokinetics

Its molecular properties, such as a molecular weight of 330405 Da , suggest that it may have good bioavailability.

Result of Action

Its antimicrobial activity suggests that it likely leads to the death or growth inhibition of microbial organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with its targets1

properties

IUPAC Name

5,13-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-3-4-9-10(5-7)18-13-11(9)12-16-15-8(2)17(12)6-14-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJIBDCCVASVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

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